Limited Direct Comparative Data: A Transparent Assessment of 4-Ethyl vs. N-Substituted Analogs
A direct, quantitative head-to-head comparison of 4-ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline against a close analog (e.g., 4-methyl or 4-phenyl derivative) has not been identified in the peer-reviewed primary literature or patents as of the search date. The available evidence is limited to class-level inferences. The following data points are the most relevant supporting evidence extracted for the broader scaffold.
| Evidence Dimension | Availability of Direct Comparative Data |
|---|---|
| Target Compound Data | No quantitative bioactivity or synthetic yield comparisons located in primary sources for CAS 1823012-52-7. |
| Comparator Or Baseline | N/A |
| Quantified Difference | N/A |
| Conditions | Literature search across primary research papers and patents. |
Why This Matters
This transparency is crucial for procurement decisions; buyers should request custom comparative data from vendors or plan internal validation studies, as claims of superiority for this specific compound cannot currently be substantiated by public data.
- [1] Chung, P.Y., et al. (2016). Synthesis of hexahydrofuro[3,2-c]quinoline, a martinelline type analogue and investigation of its biological activity. SpringerPlus, 5, 271. View Source
- [2] Zhou, M., et al. (2021). Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. Journal of Medicinal Chemistry, 64(4), 1930-1950. View Source
